molecular formula C9H7BrN2O2 B8503820 7-bromo-2-methoxyquinazolin-4(3H)-one

7-bromo-2-methoxyquinazolin-4(3H)-one

Cat. No. B8503820
M. Wt: 255.07 g/mol
InChI Key: UHVZEDYJMQWUQV-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

A solution of 7-bromo-2-methoxyquinazolin-4(3H)-one (1.900 g, 7.45 mmol) in 30 mL DCM was treated with DBU (1.123 ml, 7.45 mmol) and was allowed to stir for 20 minutes. The cloudy purple solution was then treated with POCl3 (0.833 ml, 8.94 mmol) and was allowed to stir for one hour at room temperature. LC/MS showed mostly product, so the reaction mixture was concentrated. The crude residue was carried on to step 3 without purification. (M+H)+=271.2.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.123 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.833 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([O:12][CH3:13])=[N:9]2)=[CH:4][CH:3]=1.C1CCN2C(=NCCC2)CC1.O=P(Cl)(Cl)[Cl:28]>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:28])=[N:7][C:8]([O:12][CH3:13])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC1=CC=C2C(NC(=NC2=C1)OC)=O
Name
Quantity
1.123 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.833 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for one hour at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
so the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was carried on to step 3 without purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=CC=C2C(=NC(=NC2=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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